molecular formula C16H31NO2 B5220029 3,7-dimethyloctyl 1-pyrrolidinylacetate CAS No. 5995-61-9

3,7-dimethyloctyl 1-pyrrolidinylacetate

Cat. No. B5220029
CAS RN: 5995-61-9
M. Wt: 269.42 g/mol
InChI Key: YUHONZLMSQQDQT-UHFFFAOYSA-N
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Description

3,7-dimethyloctyl 1-pyrrolidinylacetate, also known as DMAA or 1,3-dimethylamylamine, is a synthetic compound that has been widely used in dietary supplements and pre-workout formulations. DMAA is a sympathomimetic drug that stimulates the central nervous system, increases heart rate, and enhances athletic performance. Despite its popularity, DMAA has been banned in several countries due to safety concerns.

Mechanism of Action

3,7-dimethyloctyl 1-pyrrolidinylacetate works by stimulating the release of norepinephrine and dopamine in the brain. This leads to increased alertness, focus, and energy. 3,7-dimethyloctyl 1-pyrrolidinylacetate also acts as a vasoconstrictor, which can increase blood pressure and heart rate.
Biochemical and physiological effects:
3,7-dimethyloctyl 1-pyrrolidinylacetate has been shown to increase heart rate, blood pressure, and respiratory rate. It can also cause vasoconstriction, which can reduce blood flow to organs and tissues. 3,7-dimethyloctyl 1-pyrrolidinylacetate has been associated with adverse effects such as heart attack, stroke, and death. In addition, 3,7-dimethyloctyl 1-pyrrolidinylacetate has been shown to have potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

3,7-dimethyloctyl 1-pyrrolidinylacetate has been used in laboratory experiments to study its effects on the central nervous system and cardiovascular system. 3,7-dimethyloctyl 1-pyrrolidinylacetate can be used as a tool to study the mechanisms of action of sympathomimetic drugs. However, the safety and ethical concerns associated with 3,7-dimethyloctyl 1-pyrrolidinylacetate use limit its application in laboratory experiments.

Future Directions

There are several areas of future research that could be explored regarding 3,7-dimethyloctyl 1-pyrrolidinylacetate. One area of research could focus on developing safer and more effective performance-enhancing drugs. Another area of research could focus on developing alternative weight loss supplements that do not have the adverse effects associated with 3,7-dimethyloctyl 1-pyrrolidinylacetate. Finally, more research is needed to fully understand the mechanisms of action and potential risks associated with 3,7-dimethyloctyl 1-pyrrolidinylacetate use.

Synthesis Methods

3,7-dimethyloctyl 1-pyrrolidinylacetate can be synthesized by reacting 4-methylhexan-2-one with hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then reacted with acetic anhydride to form 3,7-dimethyloctyl 1-pyrrolidinylacetate. The synthesis of 3,7-dimethyloctyl 1-pyrrolidinylacetate is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

3,7-dimethyloctyl 1-pyrrolidinylacetate has been studied for its potential as a performance-enhancing drug in athletes. Studies have shown that 3,7-dimethyloctyl 1-pyrrolidinylacetate can improve endurance, strength, and power output. 3,7-dimethyloctyl 1-pyrrolidinylacetate has also been studied for its potential as a weight loss supplement. However, the safety and efficacy of 3,7-dimethyloctyl 1-pyrrolidinylacetate have been questioned, and many studies have reported adverse effects associated with 3,7-dimethyloctyl 1-pyrrolidinylacetate use.

properties

IUPAC Name

3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO2/c1-14(2)7-6-8-15(3)9-12-19-16(18)13-17-10-4-5-11-17/h14-15H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHONZLMSQQDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC(=O)CN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387078
Record name 3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666882
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate

CAS RN

5995-61-9
Record name 3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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